

Pentachlorobenzoyl chloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pentachlorobenzoyl chloride*

Cat. No.: *B156929*

[Get Quote](#)

An In-Depth Technical Guide to **Pentachlorobenzoyl Chloride**: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of **pentachlorobenzoyl chloride** (PCBC), a versatile chlorinated aromatic compound. Tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, structural characteristics, synthesis methodologies, and key applications of PCBC, grounding all information in established scientific principles and authoritative sources.

Chemical Identity and Molecular Structure

Pentachlorobenzoyl chloride is a fully chlorinated derivative of benzoyl chloride. Its identity is established by several key identifiers:

Identifier	Value	Source
IUPAC Name	2,3,4,5,6-pentachlorobenzoyl chloride	[1]
CAS Number	1825-23-6	[1]
Molecular Formula	C ₇ Cl ₆ O	[2] [3]
Molecular Weight	312.79 g/mol	[3]
Canonical SMILES	C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl	[2]
InChI Key	AAUSLOKBERXEEER-UHFFFAOYSA-N	[2]

The molecule consists of a benzene ring where all five hydrogen atoms have been substituted by chlorine atoms, and an acyl chloride functional group is attached to the remaining carbon. This high degree of chlorination significantly influences its physical properties and chemical reactivity.

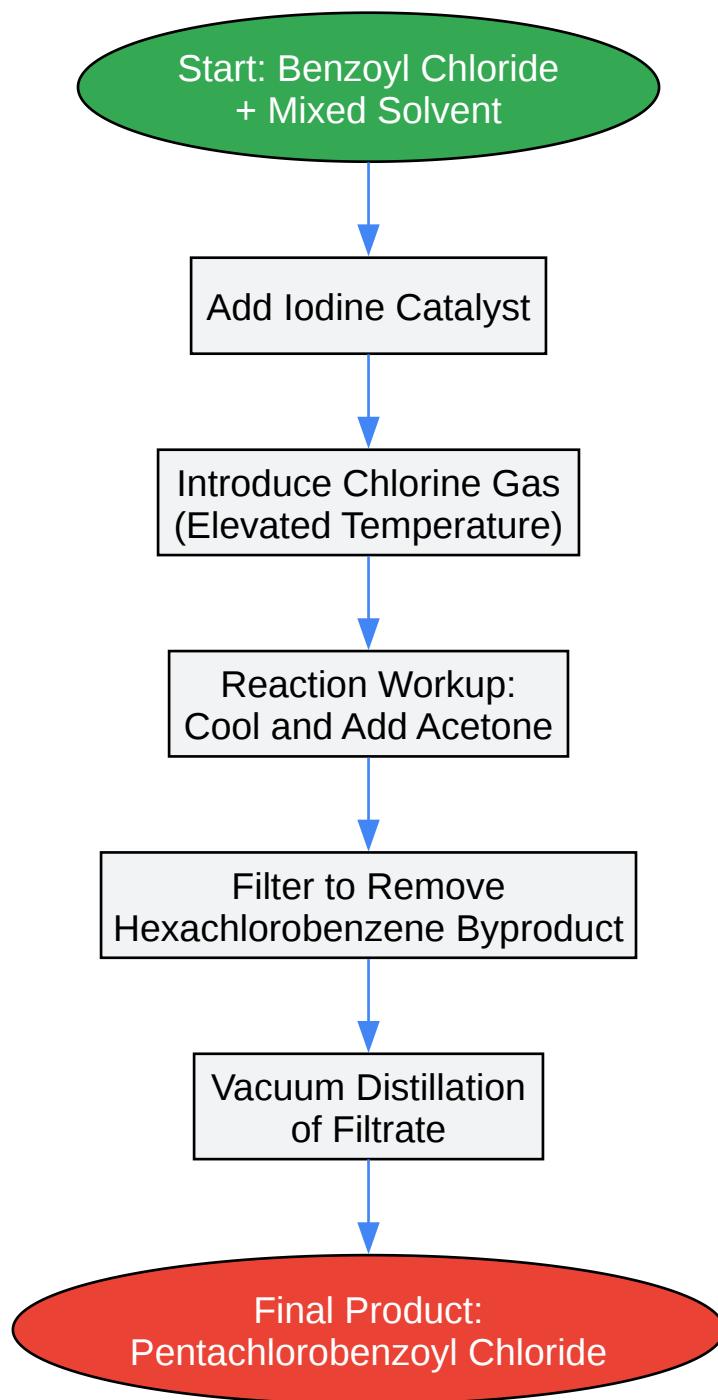

[Click to download full resolution via product page](#)

Figure 2: General workflow for the industrial synthesis of **pentachlorobenzoyl chloride**.

Chemical Reactivity and Key Reactions

The reactivity of **pentachlorobenzoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon, characteristic of all acyl chlorides. However, the five electron-withdrawing

chlorine atoms on the aromatic ring further enhance this electrophilicity, making it a highly reactive acylating agent.

Nucleophilic Acyl Substitution: Amide Formation

A primary application of PCBC in synthetic chemistry is the formation of N-substituted pentachlorobenzamides. It reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction.

Mechanism: The reaction proceeds via a tetrahedral intermediate. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Figure 3: Mechanism of N-substituted pentachlorobenzamide formation.

Experimental Protocol: General Amide Synthesis This protocol is representative of a standard acylation using an acyl chloride. [4][5][6]

- Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the primary or secondary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
- Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq). The purpose of the base is to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic. [6]3. Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction.
- Acyl Chloride Addition: Dissolve **pentachlorobenzoyl chloride** (1.05 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt

(e.g., Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Pentachlorobenzoyl chloride serves as a valuable intermediate and building block in several areas of the chemical industry.

- Agrochemicals: It is an intermediate in the synthesis of certain pesticides and herbicides. [7] The high chlorine content can contribute to the biological activity and environmental persistence of the final molecules.
- Dyes and Polymers: PCBC is used in the manufacturing of specialty dyes and as a monomer or cross-linking agent for high-performance polymers and flame retardants, where the pentachlorophenyl moiety imparts thermal stability and fire resistance. [7]* Drug Development: While specific FDA-approved drugs containing the pentachlorobenzoyl moiety are not common, the principles of its application are highly relevant. Acyl chlorides are widely used to modify active pharmaceutical ingredients (APIs). This "lipidization" strategy can enhance a drug's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile, facilitate transport across biological membranes, or enable its formulation in lipid-based drug delivery systems. [8] The use of a perchlorinated moiety like PCBC could be explored for creating highly lipophilic prodrugs or for use as a stable, sterically hindered protecting group in complex syntheses.

Safety, Handling, and Storage

Pentachlorobenzoyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.

- Hazards: It is classified as causing skin irritation (H315) and may cause respiratory irritation (H335). [9] Like other acyl chlorides, it is corrosive and a lachrymator. It is also suspected of causing long-lasting harmful effects to aquatic life (H413). [9]* Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, impervious clothing, and tightly fitting safety goggles with side-shields. All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Handling: Avoid

contact with skin, eyes, and clothing. Avoid the formation of dust. Due to its reactivity with water, it must be protected from moisture.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9] It should be stored away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

Conclusion

Pentachlorobenzoyl chloride is a highly functionalized chemical intermediate whose properties are defined by the combination of a reactive acyl chloride group and a sterically hindered, electron-deficient pentachlorophenyl ring. Its robust synthesis from readily available precursors makes it an accessible building block for creating complex molecules. While its primary documented applications are in the agrochemical and material science sectors, its potent acylating ability and unique structure present opportunities for exploration in medicinal chemistry and pharmaceutical development, particularly in the synthesis of specialized prodrugs and molecular probes. Strict adherence to safety protocols is mandatory when handling this reactive and hazardous compound.

References

- Echemi. (n.d.). **PENTACHLOROBENZOYL CHLORIDE** SDS, 1825-23-6 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). **Pentachlorobenzoyl chloride**. PubChem Compound Database.
- Google Patents. (n.d.). CN101417946B - Preparation method of **pentachlorobenzoyl chloride**.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
- Google Patents. (n.d.). EP0057844B1 - Procédé de préparation de chlorures de polychlorobenzoyle.
- NIST. (n.d.). Pentafluorobenzoyl chloride. NIST Chemistry WebBook.
- NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- The Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Chem LibreTexts. (2023). Reaction of Acid Chlorides with Amines.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene.
- ChemBK. (n.d.). Phthaloyl Chloride.
- ChemBK. (2024). PENTYL CHLORIDE.
- Google Patents. (n.d.). CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride.
- Google Patents. (n.d.). CN102408364B - Method for preparing paratoluensulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. web.pdx.edu [web.pdx.edu]
- 2. Page loading... [guidechem.com]
- 3. PENTACHLOROBENZOYL CHLORIDE | 1825-23-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. EP0057844B1 - Procédé de préparation de chlorures de polychlorobenzoyle - Google Patents [patents.google.com]
- 8. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [Pentachlorobenzoyl chloride chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156929#pentachlorobenzoyl-chloride-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com